![molecular formula C18H28N4O2 B7683080 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)
1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea
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Overview
Description
1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various fields including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The mechanism of action of 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration of acetylcholine in the brain is increased, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea include an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to have potential anticancer properties, as it inhibits the activity of the enzyme topoisomerase II.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea in lab experiments include its potential applications in neuroscience and cancer research. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea include further investigation of its potential applications in neuroscience and cancer research. Additionally, research could be conducted to improve the solubility and reduce the toxicity of this compound. Further studies could also be conducted to explore the potential applications of this compound in drug discovery and development.
Synthesis Methods
The synthesis of 1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea involves a multi-step process that includes the reaction of 6-methylpyridin-2-amine with 4-piperidone, followed by the reaction of the resulting compound with 2-[(2R)-oxolan-2-yl]ethylamine and isocyanate. The final product is obtained after purification and characterization.
Scientific Research Applications
1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-4-2-6-17(20-14)22-11-8-15(9-12-22)21-18(23)19-10-7-16-5-3-13-24-16/h2,4,6,15-16H,3,5,7-13H2,1H3,(H2,19,21,23)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMHTMODNYKRKB-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)NCCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)NCC[C@H]3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea |
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